molecular formula C28H29ClN4O2 B1251115 Bisindolylmaleimide XI hydrochloride

Bisindolylmaleimide XI hydrochloride

Cat. No.: B1251115
M. Wt: 489 g/mol
InChI Key: HSPRASOZRZDELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bisindolylmaleimide XI hydrochloride typically involves the reaction of N-benzyl-protected 2,3-dibromomaleimide with indole derivatives in a mixture of tetrahydrofuran and toluene. This reaction yields bisindolylmaleimide, which can be further converted to its corresponding maleic anhydride .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically stored at -20°C to maintain its stability .

Chemical Reactions Analysis

Types of Reactions: Bisindolylmaleimide XI hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in an organic solvent like dichloromethane.

Major Products:

Scientific Research Applications

Bisindolylmaleimide XI hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The primary mechanism of action of bisindolylmaleimide XI hydrochloride involves the inhibition of protein kinase C. This inhibition is competitive with ATP, meaning the compound binds to the catalytic subunit of protein kinase C, preventing ATP from binding and thus inhibiting the enzyme’s activity. This action affects various cellular processes, including cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

  • Bisindolylmaleimide X hydrochloride
  • Bisindolylmaleimide IV
  • Bisindolylmaleimide VII

Comparison: Bisindolylmaleimide XI hydrochloride is unique in its high selectivity and potency as a protein kinase C inhibitor. Compared to other bisindolylmaleimides, it has a distinct structure that enhances its binding affinity and inhibitory effects. This makes it particularly useful in studies requiring precise modulation of protein kinase C activity .

Properties

Molecular Formula

C28H29ClN4O2

Molecular Weight

489 g/mol

IUPAC Name

3-[8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione;hydrochloride

InChI

InChI=1S/C28H28N4O2.ClH/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21;/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34);1H

InChI Key

HSPRASOZRZDELU-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C.Cl

Synonyms

(S)-3-(8-(dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride
Ro 32-0432
Ro-32-0432

Origin of Product

United States

Synthesis routes and methods

Procedure details

185 mg of trifluoromethanesulfonic anhydride in 30 ml of dichloromethane were treated at 0° C. under a nitrogen atmosphere with a suspension of 140 mg of the pyrroledione product of Example 1 and 70 mg of collidine in 25 ml of dichloromethane. After 1.5 hour, 0.8 ml of a 33% solution of dimethylamine in ethanol was added and the mixture was stirred for 2.5 hours. The solvent was removed under reduced pressure and the residue was triturated with methanol to give a solid which was stirred with ethyl acetate saturated with hydrogen chloride. The solid was filtered off and dried to give 70 mg of 3-[6,7,8,9-tetrahydro-8-[(dimethylamino)methyl]pyrido[1,2-a]indol-10-yl]-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride of melting point 335°-336° C.
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